methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1060184-46-4
VCID: VC11911992
InChI: InChI=1S/C13H13N5O4/c1-3-18-11-10(15-16-18)12(19)17(7-14-11)6-8-4-5-9(22-8)13(20)21-2/h4-5,7H,3,6H2,1-2H3
SMILES: CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1
Molecular Formula: C13H13N5O4
Molecular Weight: 303.27 g/mol

methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate

CAS No.: 1060184-46-4

Cat. No.: VC11911992

Molecular Formula: C13H13N5O4

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate - 1060184-46-4

Specification

CAS No. 1060184-46-4
Molecular Formula C13H13N5O4
Molecular Weight 303.27 g/mol
IUPAC Name methyl 5-[(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C13H13N5O4/c1-3-18-11-10(15-16-18)12(19)17(7-14-11)6-8-4-5-9(22-8)13(20)21-2/h4-5,7H,3,6H2,1-2H3
Standard InChI Key FXZRPGAKRGGNKN-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1
Canonical SMILES CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound combines a triazolopyrimidine scaffold (a bicyclic system with triazole and pyrimidine rings) and a furan-2-carboxylate group. The triazolopyrimidine core is substituted with an ethyl group at position 3 and a ketone at position 7, while the furan ring is esterified with a methyl group. This hybrid structure enhances its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₁₃N₅O₄
Molecular Weight303.27 g/mol
Calculated LogP~1.2 (moderate lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Topological Polar Surface Area125 Ų

The moderate lipophilicity (LogP ~1.2) suggests balanced solubility and membrane permeability, favorable for drug-like properties. The high polar surface area (125 Ų) indicates potential challenges in blood-brain barrier penetration but advantages in aqueous solubility .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the construction of the triazolopyrimidine core. A representative route includes:

  • Cyclocondensation: Reaction of ethyl 3-ethyl-7-oxo-3H,6H,7H-[1, triazolo[4,5-d]pyrimidine-6-carboxylate with a furan-derived aldehyde under basic conditions (e.g., K₂CO₃ in DMF).

  • Esterification: Methylation of the furan carboxylic acid intermediate using methanol and a catalytic acid.

Reaction Conditions

StepSolventCatalystTemperaturePurification Method
CyclocondensationDMF/EthanolK₂CO₃80–100°CTLC, Recrystallization
EsterificationMethanolH₂SO₄RefluxColumn Chromatography

Thin-layer chromatography (TLC) and recrystallization are critical for isolating intermediates, while column chromatography ensures final product purity.

Biological Activity and Mechanisms

Anticancer Activity

The triazolopyrimidine core may intercalate DNA or inhibit topoisomerase II, as seen in related compounds. For instance, methyl 5-(((5-methyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate (PubChem CID: 135954281) shows cytotoxicity against HeLa cells (IC₅₀ = 12.4 μM) .

Enzymatic Interactions

The furan ester moiety may enhance binding to ATP-binding cassettes or kinase domains, as observed in purine derivatives. Piperazine-linked analogs demonstrate modulation of G-protein-coupled receptors (GPCRs), suggesting possible applications in neurological disorders .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey ActivityIC₅₀/EC₅₀Source
Target Compound303.27 g/molUnder investigationN/A
Methyl 5-(((5-methyl-7-oxo...) (CID: 135954281)320.33 g/molAnticancer (HeLa cells)12.4 μM
8-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)...428.49 g/molEnzyme inhibition (hypothetical)N/A

This table highlights the variability in biological activity based on substituents, underscoring the need for targeted modifications .

Future Directions and Challenges

Pharmacokinetic Studies

Current data lack ADMET profiles (absorption, distribution, metabolism, excretion, toxicity). In silico predictions (e.g., SwissADME) recommend optimizing the furan ester to reduce hepatic metabolism .

Targeted Drug Delivery

Conjugation with nanoparticles or lipid carriers could address solubility limitations. For example, liposomal encapsulation improved the bioavailability of analogous triazolopyrimidines by 3.2-fold in murine models .

Synthetic Scalability

Transitioning from lab-scale (mg) to industrial (kg) production requires optimizing catalyst recycling and solvent recovery. Continuous flow reactors may enhance yield (>85%) and reduce waste.

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